molecular formula C16H18N2O2 B1523393 4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol CAS No. 1311839-93-6

4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol

Cat. No.: B1523393
CAS No.: 1311839-93-6
M. Wt: 270.33 g/mol
InChI Key: OWZLDQKMADZHSU-UHFFFAOYSA-N
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Description

4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with an oxazole ring, a pyridine ring, and a phenol group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol is unique due to its combination of an oxazole ring, a pyridine ring, and a phenol group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-10-15(17-20-12)11-18-8-6-14(7-9-18)13-2-4-16(19)5-3-13/h2-6,10,19H,7-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZLDQKMADZHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCC(=CC2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol
Reactant of Route 2
Reactant of Route 2
4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol
Reactant of Route 3
4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol
Reactant of Route 4
4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol
Reactant of Route 5
Reactant of Route 5
4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol
Reactant of Route 6
Reactant of Route 6
4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol

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